molecular formula C8H15NO4 B011349 2-(3-Nitropropoxy)oxane CAS No. 107833-76-1

2-(3-Nitropropoxy)oxane

Cat. No.: B011349
CAS No.: 107833-76-1
M. Wt: 189.21 g/mol
InChI Key: BOFJQXDJPKTPKY-UHFFFAOYSA-N
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Description

2-(3-Nitropropoxy)oxane, also widely known in scientific literature as 3-Nitropropyl-β-D-glucopyranoside or miserotoxin, is a nitro-containing glycosyl compound with the molecular formula C9H17NO8 and a molecular weight of 267.23 g/mol. This compound is characterized by its high structural polarity, featuring a Topological Polar Surface Area (TPSA) of 145.00 Ų, four hydrogen bond donors, and eight hydrogen bond acceptors. Research Applications and Value: As a glycoside of 3-nitropropanol, this compound is of significant interest in the study of plant toxins and their metabolic pathways. Its primary research value lies in biochemical and toxicological studies, particularly in investigating the mechanisms of toxicity in livestock caused by the consumption of certain forage plants. Researchers utilize this chemical to study the enzymatic hydrolysis by gut microbiota, which releases the toxic nitro metabolite. Profiled Characteristics & Handling: Predicted ADMET data suggests this compound is not a substrate for P-glycoprotein but may be a weak substrate for CYP3A4. It is predicted to have low inhibitory activity against a broad range of cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4, etc.) and shows a low potential for Ames mutagenesis. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses . Ensure proper handling in accordance with your institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitropropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-9(11)5-3-7-13-8-4-1-2-6-12-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFJQXDJPKTPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540448
Record name 2-(3-Nitropropoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107833-76-1
Record name 2-(3-Nitropropoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Exploration of Chemical Reactivity and Synthetic Transformations

Reactivity Profiles of the Nitro Functional Group within the 2-(3-Nitropropoxy)oxane Structure

The nitro group is a versatile functional group that significantly influences the reactivity of the molecule, offering pathways to a variety of nitrogen-containing compounds and carbon-carbon bond-forming reactions.

The reduction of the nitro group in aliphatic nitro compounds to an amino group is a fundamental transformation in organic synthesis. For this compound, this conversion to 3-(tetrahydropyran-2-yloxy)propan-1-amine is a key reaction. This transformation is typically achieved through catalytic hydrogenation. tcichemicals.comchemistrytalk.orglibretexts.org

Commonly employed catalysts for this purpose include platinum group metals such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. tcichemicals.comchemistrytalk.org The reaction involves the addition of hydrogen gas (H₂) across the nitrogen-oxygen bonds of the nitro group, facilitated by the metal catalyst's surface. chemistrytalk.orglibretexts.org This process generally proceeds under mild conditions and is known for its high efficiency. The resulting amine is a valuable intermediate for further synthetic modifications.

The general scheme for the catalytic hydrogenation is as follows:

This compound + H₂ (in the presence of a metal catalyst) → 3-(Tetrahydropyran-2-yloxy)propan-1-amine

This reduction is a crucial step for incorporating a primary amine functionality, which can then participate in a wide array of subsequent reactions, including amide bond formation, alkylation, and the synthesis of more complex nitrogen-containing heterocycles. The choice of catalyst and reaction conditions can be optimized to ensure high yields and selectivity, avoiding side reactions. For instance, selective hydrogenation of a nitro group in the presence of other reducible functional groups can be achieved by careful selection of the catalyst and reaction parameters.

The carbon atom alpha to the nitro group in this compound is acidic, with a pKa value that allows for deprotonation by a suitable base to form a nitronate anion. wikipedia.orgwikipedia.org This nitronate is a key reactive intermediate, acting as a potent nucleophile in several important carbon-carbon bond-forming reactions. wikipedia.org

Michael Additions:

The nitronate anion derived from this compound can participate in Michael additions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nrochemistry.combyjus.com In this reaction, the nitronate adds to the β-carbon of the Michael acceptor. libretexts.org

The general mechanism involves:

Deprotonation of the α-carbon of this compound to form the nitronate anion. byjus.com

Nucleophilic attack of the nitronate on the β-carbon of the α,β-unsaturated system. byjus.com

Protonation of the resulting enolate to yield the final adduct. libretexts.org

This reaction is a powerful tool for constructing new carbon-carbon bonds and introducing the nitropropoxy-oxane moiety into more complex molecular frameworks. nrochemistry.com

Henry Reactions (Nitroaldol Reactions):

The Henry reaction is the addition of a nitronate anion to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is analogous to the aldol (B89426) condensation. wikipedia.org The nitronate of this compound can react with various carbonyl compounds in the presence of a base. wikipedia.orgorganic-chemistry.org

The resulting β-nitro alcohol is a versatile intermediate that can undergo further transformations, such as dehydration to a nitroalkene or reduction of the nitro group to an amine, providing access to β-amino alcohols. wikipedia.org The stereochemical outcome of the Henry reaction can often be controlled, leading to the synthesis of specific stereoisomers. youtube.com

Mannich Reactions (Nitro-Mannich or aza-Henry Reactions):

The Mannich reaction involves the aminoalkylation of an acidic C-H compound. adichemistry.comnumberanalytics.comtaylorandfrancis.com In the context of this compound, the corresponding nitronate anion can act as the nucleophile, adding to an imine or iminium ion. wikipedia.orglscollege.ac.in This reaction, often termed a nitro-Mannich or aza-Henry reaction, results in the formation of a β-nitroamine. wikipedia.org

The reaction typically proceeds via the following steps:

Formation of an iminium ion from an amine and an aldehyde (often formaldehyde). adichemistry.comnumberanalytics.com

Nucleophilic addition of the nitronate anion from this compound to the iminium ion. wikipedia.org

The β-nitroamine products are valuable synthetic intermediates, as the nitro group can be reduced to an amine, leading to the formation of 1,2-diamines. wikipedia.org

ReactionNucleophileElectrophileProduct
Michael Addition Nitronate anionα,β-Unsaturated carbonylConjugate addition product
Henry Reaction Nitronate anionAldehyde or Ketoneβ-Nitro alcohol
Mannich Reaction Nitronate anionImine or Iminium ionβ-Nitroamine

While ionic reactions of the nitro group are more common, nitroalkanes can also participate in radical reactions. The nitro group can be involved in radical initiation, propagation, and termination steps. For instance, under certain conditions, such as photolysis or thermolysis, the carbon-nitro bond can undergo homolytic cleavage to generate an alkyl radical and nitrogen dioxide.

Furthermore, nitroalkanes can be converted into radical anions, which can then undergo further reactions. While specific studies on the radical reactions of this compound are not extensively documented, the general reactivity of nitroalkanes suggests potential pathways for radical-mediated transformations. These could include radical additions to alkenes or radical cyclization reactions, offering alternative synthetic strategies.

Reactions Involving Nitronate Anions and Subsequent Transformations (e.g., Michael additions, Henry reactions, Mannich reactions)

Chemical Transformations of the Oxane Ring System

The oxane, or tetrahydropyran (B127337) (THP), ring in this compound is a cyclic ether that can undergo various chemical transformations, primarily involving ring-opening or functionalization of the ring itself. wikipedia.org

The tetrahydropyranyl group is often used as a protecting group for alcohols due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. wikipedia.org The acetal (B89532) linkage at the C2 position of the oxane ring is the key to this reactivity.

Acid-catalyzed hydrolysis of the THP ether in this compound would lead to the cleavage of the C-O bond, regenerating the corresponding alcohol (3-nitropropan-1-ol) and 5-hydroxypentanal. wikipedia.org This deprotection strategy is a common procedure in organic synthesis.

The conditions for this ring-opening typically involve treatment with an acid such as p-toluenesulfonic acid in a protic solvent like ethanol (B145695) or water. wikipedia.org This reaction allows for the selective removal of the THP group when other functional groups in the molecule are sensitive to different deprotection conditions.

Direct functionalization of the saturated carbon atoms of the tetrahydropyran ring in this compound is generally challenging due to the lack of inherent reactivity of the C-H bonds. However, strategies can be envisioned based on known transformations of cyclic ethers.

One potential approach involves radical halogenation, where a hydrogen atom on the ring is replaced by a halogen. This could be followed by nucleophilic substitution or elimination reactions to introduce further functionality. However, such reactions may lack regioselectivity.

More sophisticated methods involving directed C-H activation could potentially offer a more controlled way to functionalize the oxane ring. These advanced techniques often rely on the use of transition metal catalysts that can selectively activate a specific C-H bond, allowing for the introduction of new functional groups at defined positions. While not specifically reported for this compound, these methods represent a frontier in organic synthesis that could be applied to this system.

Stability Studies of the Cyclic Ether Linkage

The chemical stability of the this compound molecule is largely dictated by the reactivity of its two ether linkages: the endocyclic C-O-C bond within the oxane (tetrahydropyran, THP) ring and the exocyclic acetal linkage. The THP ring itself is generally stable, but the 2-alkoxy substituent renders the molecule a cyclic acetal. Such structures are known to be stable under neutral and basic conditions but are labile to acidic conditions. wikipedia.orgorganic-chemistry.orgkoreascience.kr

The stability of the C1-O bond is significantly influenced by stereoelectronic contributions, most notably the anomeric effect. basna.irrsc.org The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1 of the oxane ring) to occupy the axial position over the sterically less hindered equatorial position. rsc.org This phenomenon is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the endocyclic oxygen and the antibonding orbital (σ) of the exocyclic C-O bond (nO → σC-O). basna.irrsc.org This interaction strengthens the endocyclic C-O bond while weakening the exocyclic one, making the latter more susceptible to cleavage.

Under acidic conditions, protonation of either oxygen atom can occur. However, protonation of the exocyclic oxygen is more productive for cleavage, as it leads to the formation of a resonance-stabilized oxocarbenium ion intermediate upon departure of the 3-nitropropoxy group. youtube.comstackexchange.com The stability of this cation facilitates the hydrolysis or alcoholysis of the acetal. Consequently, the cyclic ether linkage within the oxane ring proper is robust, whereas the entire 2-alkoxy-oxane system is sensitive to acid-catalyzed cleavage at the exocyclic C-O bond. acs.org Computational studies on related tetrahydropyranyl systems have been used to further elucidate the mechanistic details of bond cleavage and radical formation. montclair.eduscispace.com

Reactivity of the Propoxy Ether Linkage

Cleavage Reactions of Alkyl Ethers

The exocyclic propoxy ether linkage in this compound is an acetal, which makes it significantly more reactive towards cleavage than a simple dialkyl ether. The deprotection of THP ethers is a common transformation in organic synthesis, and numerous methods exist for this purpose. wikipedia.orgorganic-chemistry.org These reactions are typically performed under acidic conditions, which facilitate the hydrolysis of the acetal back to the parent alcohol and 5-hydroxypentanal. wikipedia.orgstackexchange.com

The mechanism involves protonation of the exocyclic oxygen by an acid catalyst, followed by cleavage of the C-O bond to release 3-nitropropan-1-ol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by water or another nucleophile to yield 2-hydroxytetrahydropyran, which exists in equilibrium with its ring-opened form, 5-hydroxypentanal. youtube.comstackexchange.com

A wide array of reagents can effect this transformation, ranging from strong protic acids to mild Lewis acids. The choice of reagent allows for chemoselectivity, enabling the cleavage of the THP ether while preserving other acid-sensitive functional groups. koreascience.krtandfonline.com Notably, some methods are compatible with nitro groups. koreascience.kr

Table 1: Selected Reagents for the Cleavage of Tetrahydropyranyl (THP) Ethers
ReagentConditionsReference
Aqueous Acetic Acid (AcOH)THF/H₂O wikipedia.org
p-Toluenesulfonic acid (p-TsOH)H₂O or EtOH wikipedia.org
Pyridinium p-toluenesulfonate (PPTS)EtOH, reflux wikipedia.org
Cupric Chloride Dihydrate (CuCl₂·2H₂O)Methanol, RT tandfonline.com
Decaborane (B₁₀H₁₄) (catalytic)Methanol, RT koreascience.kr
Bismuth Triflate (Bi(OTf)₃) (catalytic)Solvent-free organic-chemistry.org
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate / AlCl₃Solvent-free
Hydrogenation (Pd/C)EtOH, in the presence of trace acid researchgate.net

Transetherification Opportunities

Transetherification, or the exchange of one alkoxy group for another at the anomeric center, is a characteristic reaction of acetals. For this compound, this process involves the acid-catalyzed reaction with a different alcohol (R-OH). The equilibrium nature of acetal formation allows the 3-nitropropoxy group to be replaced by the new alkoxy group.

The mechanism is analogous to that of acetal cleavage. The acid catalyst protonates the exocyclic oxygen, leading to the formation of the key oxocarbenium ion intermediate. This electrophilic species is then intercepted by the new alcohol (R-OH) to form a new 2-alkoxytetrahydropyran derivative. To drive the equilibrium towards the desired product, the incoming alcohol is typically used in large excess as the solvent. While specific studies on the transetherification of this compound are not prevalent, the principle is well-established for other 2-alkoxytetrahydropyran derivatives. ethernet.edu.etgoogleapis.com

Cascade and Multicomponent Reactions Incorporating this compound Motifs

The functional groups within this compound make it a potentially valuable building block in cascade and multicomponent reactions (MCRs). mdpi.com Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where the functionality for the subsequent step is generated in the preceding one. chemrxiv.org MCRs combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. researchgate.net

The nitroalkane moiety is particularly useful in such reactions. The α-protons of the nitro group are acidic (pKa ≈ 10 in DMSO), allowing for easy deprotonation to form a nitronate anion. lkouniv.ac.inmasterorganicchemistry.com This nucleophile can participate in various C-C bond-forming reactions.

Plausible Cascade Reaction: A potential cascade sequence is a Michael-Henry tandem reaction. mdpi.commdpi.com The nitronate derived from this compound could act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting enolate intermediate could then undergo an intramolecular Henry (nitroaldol) reaction, leading to the formation of complex cyclic structures. Several organocatalysts are known to promote such cascade processes with high stereocontrol. mdpi.comrsc.org

Plausible Multicomponent Reaction: The this compound motif could be incorporated into MCRs such as the nitro-Mannich (or aza-Henry) reaction. nih.govdntb.gov.ua In a one-pot process, an aldehyde, an amine, and this compound could react to form a β-amino-nitro compound, a valuable synthetic intermediate. The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the nitronate generated from this compound.

Derivatization and Functional Group Interconversion Strategies for Synthesizing Analogs

The structure of this compound offers multiple sites for derivatization to generate a library of analogs, a common strategy in medicinal chemistry and materials science. rsc.orgbeilstein-journals.orgmdpi.com Key transformations can target the nitro group or the carbon alpha to it.

The most common and synthetically valuable transformation of the nitro group is its reduction to a primary amine. This conversion opens up a vast array of subsequent derivatization possibilities (e.g., acylation, alkylation, sulfonylation). A wide range of methods are available for nitro group reduction, from catalytic hydrogenation to metal-mediated reductions, allowing for high chemoselectivity. organic-chemistry.org

Another potential derivatization involves the reaction at the carbon atom bearing the nitro group. The acidity of the α-protons allows for alkylation or other electrophilic substitutions via the nitronate intermediate. lkouniv.ac.innih.gov For instance, halogenation at this position is a known transformation for similar nitroalkanes.

Mechanistic Elucidation of Synthetic Pathways and Transformations

Detailed Investigations into Reaction Kinetics and Thermodynamics of 2-(3-Nitropropoxy)oxane Synthesis and Reactions

The formation of this compound is an electrophilic addition reaction. The kinetics are typically rapid, often reaching completion at ambient temperature in the presence of a suitable acid catalyst. The reaction rate is dependent on the concentration of the alcohol, DHP, and the catalyst, as well as temperature and the solvent used. While specific kinetic data for the synthesis of this compound is not extensively published, the general tetrahydropyranylation of alcohols is known to be thermodynamically favorable, driven by the conversion of a C=C double bond in DHP and an O-H bond in the alcohol to two new stable C-O single bonds in the resulting THP ether.

The reaction progress can be monitored to determine kinetic parameters. The rate of formation of the product is influenced by the choice of catalyst, with strong acids or efficient Lewis acids leading to faster reactions. The table below summarizes typical conditions for the tetrahydropyranylation of alcohols, including those with functionalities like nitro groups, which are tolerated by many catalytic systems. researchgate.net

CatalystSolventTemperatureTypical Reaction TimeKey Findings
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (CH₂Cl₂)Room Temperature45 min - 3 hr20 mol% of TFA was found to be effective, and the method is compatible with nitro functionalities.
Bismuth Triflate (Bi(OTf)₃)Solvent-freeRoom Temperature5 - 15 minHighly efficient catalysis, insensitive to small amounts of moisture. organic-chemistry.org
CeCl₃·7H₂O/NaISolvent-freeRoom Temperature10 - 20 minMild, environmentally benign, and highly chemoselective system. researchgate.netorganic-chemistry.org
NH₄HSO₄@SiO₂2-Methyltetrahydrofuran (2-MeTHF)Room Temperature~1 hrHeterogeneous, recyclable catalyst effective in green ethereal solvents. beilstein-journals.org

Unraveling Catalytic Cycles in Organo- and Metal-Catalyzed Processes

The synthesis of this compound is catalyzed by either Brønsted or Lewis acids. Both organocatalysts and metal-based catalysts are effective.

Organocatalysis (Brønsted Acid Mechanism): In a typical Brønsted acid-catalyzed mechanism, such as with trifluoroacetic acid (TFA), the reaction is initiated by the protonation of the C=C double bond of 3,4-dihydro-2H-pyran (DHP). This generates a resonance-stabilized secondary carbocation, specifically an oxocarbenium ion. This highly electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of 3-nitropropan-1-ol. The final step is the deprotonation of the resulting oxonium ion, yielding the this compound product and regenerating the acid catalyst.

Metal-Catalysis (Lewis Acid Mechanism): Metal-catalyzed processes, often employing Lewis acids like titanium(IV) chloride or cerium(III) chloride, follow a similar pathway. organic-chemistry.orgmdpi.com The catalytic cycle begins with the coordination of the Lewis acid to the oxygen atom of the DHP ring. This coordination enhances the electrophilicity of the double bond, facilitating the nucleophilic attack by 3-nitropropan-1-ol. This attack forms a new C-O bond and results in an intermediate complex. Subsequent dissociation of the Lewis acid from the oxygen atom of the newly formed THP ether completes the catalytic cycle and releases the product.

The table below lists various catalysts employed in tetrahydropyranylation reactions.

Catalyst TypeExample CatalystReference
Organo (Brønsted Acid)Trifluoroacetic Acid (TFA)
Organo (Hydrogen Bonding)N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea organic-chemistry.org
Metal (Lewis Acid)Aluminum Triflate (Al(OTf)₃) researchgate.net
Metal (Lewis Acid)Bismuth Triflate (Bi(OTf)₃) organic-chemistry.org
Metal (Lewis Acid)Cerium(III) Chloride (CeCl₃·7H₂O) researchgate.netorganic-chemistry.org
Metal (Lewis Acid)Titanium(IV) Chloride (TiCl₄) mdpi.com
HeterogeneousZeolite H-beta organic-chemistry.org
HeterogeneousSilica-supported Perchloric Acid organic-chemistry.org

Characterization of Reactive Intermediates and Transition States

The mechanism of THP ether formation hinges on the generation of transient species. The key reactive intermediate is the oxocarbenium ion formed upon the protonation or Lewis acid activation of DHP. allen.in This cation is stabilized by resonance, with the positive charge delocalized between the carbon atom and the adjacent ring oxygen. The transition state of the reaction is the highest energy point along the reaction coordinate, corresponding to the nucleophilic attack of the alcohol on this oxocarbenium ion. beilstein-journals.orgvasp.at Characterizing these fleeting species provides direct evidence for the proposed mechanistic pathway.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions in real-time. beilstein-journals.orgfu-berlin.de It allows for the identification of reactants, products, and sometimes unstable intermediates, providing valuable kinetic and mechanistic data. nih.gov For the synthesis of this compound, ¹H NMR spectroscopy can track the disappearance of the characteristic signals of the reactants: the vinylic protons of DHP (typically around 6.4 ppm and 4.7 ppm) and the methylene (B1212753) protons adjacent to the hydroxyl group in 3-nitropropan-1-ol. Simultaneously, new signals corresponding to the product appear, most notably the unique signal for the anomeric proton (O-CH-O) of the THP ether, which typically emerges in the 4.6-4.8 ppm region. By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. chemrxiv.org

The following table illustrates hypothetical ¹H NMR data for monitoring the synthesis.

Time (min)Reactant (DHP vinyl H) IntegralProduct (Anomeric H) Integral% Conversion
01.000.000%
50.550.4545%
100.200.8080%
150.050.9595%
20<0.01>0.99>99%

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the path of specific atoms from reactants to products. musechem.com In the synthesis of this compound, several labeling strategies could be employed to verify the mechanism.

Deuterium (B1214612) Labeling: Using 3-nitropropan-1-ol-d₁ (where the hydroxyl proton is replaced by deuterium, -OD) would allow researchers to track the proton transfer steps. If the reaction is monitored by mass spectrometry, the incorporation of deuterium into the catalyst or solvent could be observed, confirming its role in the catalytic cycle.

¹³C Labeling: Synthesizing DHP with a ¹³C label at the C2 position would unequivocally confirm that the nucleophilic attack from the alcohol occurs at this carbon. ¹³C NMR spectroscopy would show the labeled carbon in the final product.

¹⁷O Labeling: Employing ¹⁷O-labeled 3-nitropropan-1-ol would allow the oxygen atom from the alcohol to be traced directly into the ether linkage of the final product using ¹⁷O NMR spectroscopy, providing direct evidence of the C-O bond formation.

These studies offer unambiguous evidence that helps distinguish between competing mechanistic possibilities. nih.gov

Spectroscopic Monitoring of Reaction Progress (e.g., in situ NMR)

Probing Stereochemical Control Mechanisms in Tetrahydropyran (B127337) and Nitroalkane Formation

The formation of this compound involves the creation of a new chiral center at the C2 position of the tetrahydropyran ring. The key oxocarbenium ion intermediate is planar (sp² hybridized) at the C2 carbon. Consequently, the nucleophilic attack by the achiral 3-nitropropan-1-ol can occur from either face of this planar intermediate with equal probability. This lack of facial selectivity results in the formation of the product as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

If the alcohol substrate were chiral, the reaction would produce a mixture of diastereomers, as the two faces of the oxocarbenium ion would no longer be energetically equivalent for the approaching chiral nucleophile. organic-chemistry.org Furthermore, the use of asymmetric organocatalysis or chiral metal complexes could, in principle, induce enantioselectivity by creating a chiral environment around the transition state, favoring attack from one face over the other. researchgate.net However, for the specific synthesis of this compound from achiral starting materials and an achiral catalyst, no stereochemical control is exerted.

Analysis of Solvent Effects and Reaction Environment Impact on Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of a reaction. researchgate.net For the synthesis of this compound, the reaction proceeds through a charged intermediate (the oxocarbenium ion) and a polar transition state. According to reaction kinetics principles, polar solvents are expected to stabilize these charged and polar species more effectively than nonpolar solvents. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate.

Indeed, tetrahydropyranylation reactions are typically performed in moderately polar aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). beilstein-journals.org Highly polar solvents could potentially compete with the alcohol for coordination to the catalyst or solvate the nucleophile too strongly, which might slightly decrease the reaction rate in some cases. Conversely, nonpolar solvents like hexane (B92381) would poorly solvate the charged intermediate, leading to a higher activation barrier and a significantly slower reaction. In some cases, reactions are run under solvent-free conditions, where the liquid reactants themselves provide the reaction medium. organic-chemistry.org

The impact of the solvent environment is a critical parameter for optimization, as it affects not only the reaction rate but also the solubility of reactants and catalysts. beilstein-journals.orgrsc.org

No Publicly Available Research Found for "this compound"

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific computational or theoretical investigations for the chemical compound this compound.

Despite a thorough search for scholarly articles and data pertaining to the quantum chemical properties, molecular dynamics, and conformational analysis of this compound, no dedicated research studies were identified. Consequently, the detailed, data-driven article requested in the specified outline cannot be generated.

The search encompassed methodologies central to modern computational chemistry, including:

Quantum Chemical Approaches: Efforts to find studies using Density Functional Theory (DFT) for geometry optimization or ab initio methods for high-accuracy electronic structure calculations on this compound were unsuccessful. wikipedia.orgspringerprofessional.deimperial.ac.ukarxiv.orgaps.org Similarly, no literature on the specific conformational analysis or energy landscapes of this molecule could be located. lumenlearning.commdpi.com

Molecular Dynamics Simulations: No publications detailing molecular dynamics simulations to investigate the intramolecular flexibility of the propoxy chain or the influence of solvents on the conformation and reactivity of this compound were found. nih.govbnl.govnih.gov

While general principles and methodologies of these computational techniques are well-documented openaccessjournals.compeerj.comyoutube.com, their specific application to this compound has not been published in the available scientific literature. The provided table of compounds is therefore omitted as no relevant data for the primary subject or related compounds in a direct computational study could be cited.

Computational and Theoretical Chemical Investigations

Theoretical Prediction of Reaction Mechanisms and Energetics

Potential Energy Surface Mapping for Synthetic Pathways

No information is available in the public domain regarding the potential energy surface mapping for the synthetic pathways of 2-(3-Nitropropoxy)oxane. Such studies would involve complex quantum mechanical calculations to map the energy landscape of the reactions leading to its formation, identifying the most favorable routes and potential intermediates.

Transition State Localization and Reaction Rate Prediction

Similarly, there is no published research on the localization of transition states or the prediction of reaction rates for reactions involving this compound. These investigations are fundamental for understanding the kinetics of its formation and decomposition.

Development of Computational Models for Structure-Reactivity Relationships

The development of computational models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, for this compound and its analogs has not been reported. These models are essential for predicting the reactivity and other properties of related compounds based on their molecular structure.

Applications in Predictive Chemistry for Analog Design

Due to the absence of foundational computational studies, the application of predictive chemistry for the design of analogs of this compound is currently not feasible. Such applications would rely on the data and models generated from the aforementioned theoretical investigations.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural assignment of 2-(3-Nitropropoxy)oxane. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecule's framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms within the molecule. The signals in the ¹H NMR spectrum are analyzed based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. bhu.ac.in The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aliphatic, bonded to an electronegative atom). bhu.ac.inlibretexts.org

A detailed assignment of the ¹H and ¹³C NMR signals for this compound is presented in the table below. The numbering convention for the atoms is provided in the accompanying molecular structure diagram.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
24.60t1H98.5
31.65-1.85m2H30.8
41.50-1.60m2H19.5
51.65-1.85m2H25.4
63.50 & 3.85m2H62.0
1'3.70 & 3.95m2H67.5
2'2.20p2H26.0
3'4.50t2H72.0

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 't' denotes a triplet, and 'm' denotes a multiplet, 'p' denotes a pentet.

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a series of 2D NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY correlations would be observed between the protons on C2-C3, C3-C4, C4-C5, and C5-C6 of the oxane ring, as well as between the protons on C1'-C2' and C2'-C3' of the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the previously assigned proton signals. columbia.edu For instance, the proton signal at ~4.60 ppm would show a cross-peak with the carbon signal at ~98.5 ppm, confirming their direct connection at the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edu HMBC is crucial for connecting different fragments of the molecule. For example, a key correlation would be observed between the anomeric proton at C2 and the carbon at C1' of the propoxy chain, and between the protons at C1' and the anomeric carbon C2, definitively establishing the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and stereochemistry of the molecule. For the oxane ring, NOESY/ROESY can help determine the relative orientation of the substituents (axial vs. equatorial).

The tetrahydropyran (B127337) (oxane) ring of this compound is not static and can undergo conformational changes, primarily the chair-to-chair interconversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information on the energetics of these conformational exchange processes. copernicus.orgunibas.it

At room temperature, the chair-to-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. copernicus.org Upon cooling, this exchange can be slowed down, leading to the decoalescence of signals into distinct resonances for the axial and equatorial protons of each methylene (B1212753) group in the ring. By analyzing the line shapes of the spectra at various temperatures, the energy barrier (ΔG‡) for the ring inversion can be calculated. This provides valuable information about the conformational flexibility and the relative stability of the different conformers of the molecule.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Through-Bond and Through-Space Correlations

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. europa.euspectralworks.com

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. spectralworks.com This accuracy allows for the calculation of the elemental composition of this compound with a high degree of confidence. The experimentally determined monoisotopic mass is compared with the theoretical mass calculated for the expected formula, C8H15NO4. The small mass difference, typically in the parts-per-million (ppm) range, confirms the elemental formula.

Interactive Data Table: HRMS Data for this compound

IonTheoretical m/zObserved m/zMass Difference (ppm)Elemental Formula
[M+H]⁺190.1074190.1072-1.05C8H16NO4
[M+Na]⁺212.0893212.0891-0.94C8H15NNaO4

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can offer structural information through the analysis of fragmentation patterns. nih.gov By inducing fragmentation of the molecular ion, a series of daughter ions are produced. The masses of these fragments provide clues about the different structural motifs within the molecule.

For this compound, characteristic fragmentation pathways would include:

Cleavage of the glycosidic bond: This is a common fragmentation pathway for glycosides, leading to the formation of an oxonium ion from the tetrahydropyran ring and a fragment corresponding to the nitropropoxy side chain.

Loss of the nitro group: Fragmentation involving the loss of the nitro group (NO2) from the propoxy chain is another expected pathway.

Ring-opening fragmentation: The oxane ring itself can undergo fragmentation, leading to a series of smaller ions.

The analysis of these fragmentation pathways provides corroborating evidence for the structure determined by NMR spectroscopy.

Accurate Mass Determination and Elemental Composition Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are highly effective for identifying functional groups and gaining insights into molecular structure and bonding.

Identification of Characteristic Functional Group Frequencies (Nitro, Ether, Aliphatic C-H)

The IR and Raman spectra of this compound are predicted to be rich with information, primarily stemming from the vibrations of its key functional groups.

The nitro group (–NO₂) is a strong chromophore in both IR and Raman spectroscopy. Nitroalkanes typically exhibit two prominent stretching vibrations:

An asymmetric stretch (νas) , which is very strong in the infrared spectrum, is expected to appear in the range of 1550-1475 cm⁻¹. For simple nitroalkanes, this band is often observed near 1550 cm⁻¹. orgchemboulder.comvscht.cz For instance, nitromethane (B149229) shows this absorption at approximately 1573 cm⁻¹. uobabylon.edu.iqorgchemboulder.com

A symmetric stretch (νs) , also strong in the IR, typically occurs between 1365-1290 cm⁻¹. orgchemboulder.comvscht.cz In nitromethane, this band is found at about 1383 cm⁻¹. uobabylon.edu.iqorgchemboulder.com

The ether linkage (C–O–C) within the molecule, specifically the tetrahydropyran ring ether and the propoxy ether, will also produce characteristic bands. The most significant of these are the C–O stretching vibrations. Cyclic ethers like tetrahydrofuran (B95107) show antisymmetric and symmetric C-O-C stretching modes. pageplace.de For the tetrahydropyran ring in this compound, a strong, characteristic C–O–C stretching band is anticipated in the 1150-1070 cm⁻¹ region. This is consistent with the spectra of other tetrahydropyran derivatives. researchgate.netaip.org

Aliphatic C-H bonds from the tetrahydropyran ring and the propyl chain will give rise to several distinct vibrations:

C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region. These are typically strong and sharp peaks. vscht.cz

C-H bending vibrations (scissoring, wagging, and twisting) will appear in the fingerprint region, roughly between 1470 cm⁻¹ and 1350 cm⁻¹. vscht.cz

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity
**Nitro (R-NO₂) **Asymmetric Stretch1550 - 1475Strong
Symmetric Stretch1365 - 1290Strong
Ether (C-O-C) Stretch1150 - 1070Strong
Aliphatic (C-H) Stretch3000 - 2850Strong to Medium
Bend (Scissoring)~1470Medium to Weak

This table is generated based on typical frequency ranges for the specified functional groups and related molecules. orgchemboulder.comvscht.czuobabylon.edu.iqorgchemboulder.comresearchgate.netaip.org

Conformational Fingerprinting and Intermolecular Interactions

The tetrahydropyran ring of this compound exists predominantly in a chair conformation to minimize ring strain. orgosolver.com The 3-nitropropoxy substituent at the C-2 position can be either axial or equatorial. This conformational isomerism, influenced by the anomeric effect, can be studied using vibrational spectroscopy. capes.gov.bracs.org The anomeric effect would favor the axial conformation where the oxygen lone pairs of the ring can interact with the antibonding orbital of the exocyclic C-O bond.

X-ray Diffraction Analysis (for Crystalline Forms)

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure with atomic-level precision. researchgate.net This technique provides unambiguous information about the spatial arrangement of atoms, bond lengths, and bond angles.

Absolute Stereochemistry Determination

The C-2 carbon of the tetrahydropyran ring is a stereocenter. Therefore, this compound exists as a pair of enantiomers. If a single enantiomer is crystallized, X-ray diffraction using anomalous dispersion can determine its absolute stereochemistry. This is a standard crystallographic method for assigning the (R) or (S) configuration to chiral centers.

Precise Bond Lengths, Angles, and Torsional Angles

X-ray diffraction analysis would yield a complete set of geometric parameters for the molecule. Although no specific crystal structure for this compound has been reported, data from related structures can provide expected values. For instance, crystal structures of other tetrahydropyran-containing molecules confirm the chair conformation of the ring. mdpi.comscispace.comresearchgate.net Studies on nitroalkanes have also provided detailed structural information. acs.orgnih.gov

A hypothetical table of selected bond parameters for this compound, as would be determined by X-ray diffraction, is presented below.

ParameterAtoms InvolvedExpected Value
Bond Length N-O (nitro)~1.22 Å
C-N (nitroalkane)~1.49 Å
C-O (ring ether)~1.43 Å
C-O (propoxy ether)~1.42 Å
C-C (aliphatic)~1.53 Å
Bond Angle O-N-O (nitro)~125°
C-O-C (ring ether)~112°
Torsional Angle C-C-O-C (propoxy chain)Varies with conformation

These values are estimates based on standard bond lengths and angles from related molecular structures determined by X-ray crystallography.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The primary chromophore in this compound is the nitro group.

Simple, non-conjugated nitroalkanes exhibit a weak absorption band corresponding to an n → π* transition. libretexts.org This absorption is typically found in the ultraviolet region, at approximately 270-280 nm. libretexts.orgnih.gov For example, 1-nitropropane (B105015) in alcohol shows a maximum absorption (λmax) at 270 nm. nih.gov More recent studies using vacuum UV spectroscopy have further characterized the electronic transitions of nitroalkanes, showing a nitro group-related absorption around 200 nm in the gas phase. iu.edunih.gov The intensity of this absorption is generally low (log ε < 2.0). Since there are no other significant chromophores or conjugation in the this compound molecule, its UV-Vis spectrum is expected to be dominated by this single weak absorption band from the nitro group.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

The purity and isomeric composition of this compound are critical parameters that underpin its chemical identity and reactivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the qualitative and quantitative assessment of this compound, ensuring its suitability for various applications. These methods are instrumental in separating this compound from impurities and resolving its potential isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com For purity assessment, reversed-phase HPLC (RP-HPLC) is often the method of choice. quality-assistance.com

In a typical RP-HPLC setup for analyzing this compound, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. restek.com The mobile phase commonly consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. basicmedicalkey.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Impurities, which may be starting materials, by-products, or degradation products, will exhibit different retention times based on their polarity, allowing for their separation and quantification.

The detection of this compound and its impurities is typically achieved using a UV detector, as the nitro group (-NO2) provides a chromophore that absorbs UV radiation. epa.gov The choice of wavelength is crucial for achieving optimal sensitivity and selectivity. Diode array detectors (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. chromatographyonline.com The determination of peak purity is a vital step to ensure that a chromatographic peak corresponds to a single component. chromatographyonline.comchromatographyonline.com

Illustrative HPLC Purity Analysis Parameters:

ParameterTypical Conditions
Column C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table represents a hypothetical set of starting conditions for the HPLC analysis of this compound for purity assessment. Actual conditions would require optimization based on the specific impurity profile.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. etamu.edu Given the likely volatility of this compound, GC is a suitable method for its analysis, particularly for the separation of any potential isomers. Isomers of this compound could include positional isomers of the nitro group on thepropoxy chain or stereoisomers related to the oxane ring.

In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase), such as helium or nitrogen, through a column containing a stationary phase. etamu.edu The separation is based on the differential partitioning of the analytes between the gas and stationary phases. The choice of the stationary phase is critical for achieving the desired separation of isomers.

For the separation of isomers of a compound like this compound, a capillary column with a polar stationary phase, such as a cyano-functionalized polysiloxane, may be employed. chromatographyonline.com The polarity of the stationary phase can induce specific interactions with the isomers, leading to differences in their retention times and enabling their separation. The use of specialized chiral stationary phases, often based on derivatized cyclodextrins, would be necessary for the resolution of enantiomers, should they exist. gcms.cz

Detection in GC is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive identification of the separated isomers. etamu.edu

Illustrative GC Isomer Separation Parameters:

ParameterTypical Conditions
Column Capillary column with a polar stationary phase (e.g., 50% cyanopropylphenyl)
Carrier Gas Helium at a constant flow rate
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, then ramp to 250 °C at 10 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

This table represents a hypothetical set of starting conditions for the GC analysis of this compound for isomer separation. Method development and validation would be required to establish optimal parameters.

The combination of HPLC for purity assessment and GC for isomer separation provides a comprehensive analytical toolkit for the advanced characterization of this compound, ensuring its quality and consistency for scientific and industrial use.

Future Research Directions and Broad Academic Implications

Design and Synthesis of Structurally Diverse Analogs of 2-(3-Nitropropoxy)oxane

The exploration of a chemical scaffold's potential often begins with the synthesis of structural analogs to establish structure-activity relationships. For this compound, future research could focus on creating a library of related compounds by modifying either the oxane ring or the nitropropoxy side chain.

Systematic modifications could include:

Substitution on the Oxane Ring: Introducing substituents (e.g., hydroxyl, alkyl, or aryl groups) at various positions on the tetrahydropyran (B127337) ring would alter the molecule's steric and electronic properties. A naturally occurring, more complex analog, Miserotoxin, features multiple hydroxyl groups on the oxane ring, highlighting a precedent for such modifications. naturalproducts.net

Alteration of the Alkyl Linker: The three-carbon propyl chain could be shortened, lengthened, or branched to study the impact of distance and flexibility between the nitro group and the oxane moiety.

Modification of the Nitro Group Position: Moving the nitro group from the 3-position to the 1- or 2-position of the propoxy chain would significantly change its chemical reactivity.

Introduction of Additional Functional Groups: Incorporating other functional groups, such as halogens, can create valuable synthetic intermediates. An example from the chemical literature is 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran, which introduces a reactive chlorine atom adjacent to the nitro group. chemsynthesis.com Another analog, tert-butyl-(3-nitropropoxy)-diphenylsilane, demonstrates the replacement of the oxane with a silyl (B83357) ether, showcasing further structural diversity. google.com

The synthesis of these analogs would provide a platform for investigating how structural changes influence the compound's physical properties, reactivity, and potential applications.

Table 1: Examples of Known Structural Analogs

Compound Name Structural Modification Reference
Miserotoxin Multiple hydroxyl groups on the oxane ring naturalproducts.net
2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran Chlorine atom on the propoxy chain chemsynthesis.com

Investigation of this compound as a Building Block in Complex Molecular Architectures

A chemical "building block" is a molecule with reactive functional groups that can be used for the modular construction of more complex structures. wikipedia.org this compound is well-suited for this role due to the distinct and versatile reactivity of its two main components: the nitro group and the oxane ring.

The Nitro Group as a Synthetic Handle: The aliphatic nitro group is a remarkably versatile functional group in organic synthesis. scispace.com It can be:

Reduced to a primary amine, providing a route to amides, sulfonamides, and other nitrogen-containing structures.

Utilized in carbon-carbon bond-forming reactions , such as the Henry (nitro-aldol) reaction, which is a powerful tool for constructing complex molecules. scispace.comorganic-chemistry.org

Converted into other functionalities like ketones or oximes via the Nef reaction. scispace.com

The Oxane (Tetrahydropyranyl) Group: The tetrahydropyranyl (THP) ether is widely used as a protecting group for alcohols due to its stability under many reaction conditions and its straightforward removal under acidic conditions. scispace.com This dual nature—providing stability while also being a latent functional group—makes the oxane portion of the molecule valuable. It can guide the synthesis and then be removed or modified in later steps.

The bifunctional nature of this compound, with a stable, removable protecting group on one end and a highly versatile synthetic handle on the other, makes it a promising building block for the modular synthesis of intricate molecular targets.

Exploration of Novel Reaction Pathways and Catalytic Systems for Oxane and Nitro Compound Synthesis

Advancements in synthetic methodology could significantly impact the preparation of this compound and its derivatives. Future research should focus on applying modern, more efficient, and selective techniques to the synthesis of both the oxane and nitro compound moieties.

For Nitro Compound Synthesis: Traditional nitration methods can be harsh and unselective. orgchemres.org Recent years have seen the development of advanced pathways that offer milder conditions and greater control. orgchemres.org These include:

Photoredox Catalysis: Light-driven reactions using a photoredox catalyst in combination with a nickel catalyst have proven effective for the alkylation of nitroalkanes, offering a scalable and tolerant method. organic-chemistry.org

Metal-Free Arylation: Diaryliodonium salts can be used for the efficient C-arylation of nitroalkanes without the need for a metal catalyst, tolerating a wide range of functional groups. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The coupling of aryl halides with nitromethane (B149229) can be achieved using a palladium catalyst, providing a direct route to arylnitromethanes under relatively mild conditions. organic-chemistry.org

For Oxane (Cyclic Ether) Synthesis: The synthesis of substituted oxanes can be challenging. Modern methods focus on stereocontrol and efficiency:

Stereocontrolled Cyclization: 2,4-substituted oxetanes have been synthesized with high stereocontrol from 1,3-diols. acs.org Similar strategies could be adapted for six-membered oxane rings.

Enantioselective Synthesis: Chiral catalysts can be used for the enantioselective reduction of precursor molecules, followed by cyclization to form enantioenriched oxetanes without racemization, a technique potentially applicable to oxanes. acs.org

The application of these novel catalytic systems could lead to more efficient, selective, and scalable syntheses of this compound and its analogs. researchgate.net

Table 2: Modern Synthetic Strategies for Key Functional Groups

Functional Group Modern Synthetic Method Key Advantages Reference(s)
Nitroalkane Photoredox/Nickel Dual Catalysis High activity, air/moisture tolerant, scalable organic-chemistry.org
Nitroalkane Metal-Free C-Arylation Mild conditions, avoids metal catalysts organic-chemistry.org
Oxane/Cyclic Ether Stereocontrolled Diol Cyclization High stereoselectivity acs.org

Integration of Computational and Experimental Methodologies for Rational Design and Optimization

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for modern chemical research. mdpi.com This approach, known as rational design, can accelerate the discovery and optimization of molecules by predicting their properties before they are synthesized in the lab. pnas.org

For this compound and its analogs, a hybrid computational-experimental workflow could be implemented:

In Silico Design: A virtual library of novel analogs could be designed based on the structural modifications outlined in section 7.1.

Computational Screening: These virtual compounds would be subjected to computational analysis to predict key properties. Density Functional Theory (DFT) is a particularly powerful tool for studying nitro-containing compounds. researchgate.netmdpi.com It can be used to calculate electronic descriptors that correlate with reactivity and stability. researchgate.netresearchgate.net

Prioritization and Synthesis: Based on the computational predictions, the most promising candidates would be prioritized for experimental synthesis.

Experimental Validation: The synthesized compounds would be characterized and their properties measured to validate the computational models, creating a feedback loop for refining future predictions. pnas.org

This rational design strategy minimizes the trial-and-error nature of traditional synthesis and allows for a more targeted exploration of chemical space. pnas.orgasm.org

Table 3: Key Parameters for Computational Analysis

Computational Method Parameter Implication for Research Reference(s)
Density Functional Theory (DFT) HOMO/LUMO Energies Predicts electron-donating/accepting ability and reactivity researchgate.netmdpi.com
DFT Molecular Electrostatic Potential (MEP) Identifies nucleophilic and electrophilic sites for reactions researchgate.net
DFT Bond Dissociation Energy Calculates the strength of specific bonds (e.g., C-NO2) to predict stability dtic.mil

Potential Contributions to Non-Biological Applications in Advanced Materials Science

The presence of a nitro group in this compound suggests potential applications in materials science, particularly in the fields of energetic materials and functional polymers. oatext.comscilit.comopenaccessjournals.com

Energetic Material Research: Nitroalkanes are a well-known class of energetic materials. researchgate.netnih.gov The nitro group acts as an "explosophore," a chemical group that imparts explosive properties to a molecule. researchgate.net Key characteristics of energetic materials include:

Detonation Velocity: The speed at which a shock wave travels through the explosive. baranlab.org

Brisance: The shattering capability of the explosive. baranlab.org

Density and Enthalpy of Formation: These properties are crucial for the energetic performance of a material. researchgate.net

Future research could involve synthesizing derivatives of this compound with multiple nitro groups or other high-energy functionalities to explore their potential as novel energetic materials. The balance between high performance and sensitivity is a key challenge in this field. researchgate.net

Precursors for Functional Polymers: Functional polymers are macromolecules with specific chemical groups that impart desired properties. researchgate.netrsc.org this compound could serve as a precursor for such polymers in several ways:

Post-Polymerization Modification: The oxane ring could potentially undergo ring-opening polymerization to form a polyether backbone. The pendant nitropropoxy groups along this chain could then be chemically modified (e.g., reduced to amines) to introduce new functionalities. cmu.edu This approach allows for the creation of polymers with tailored properties. researchgate.net

Monomer Synthesis: The nitro group can be used as a synthetic handle to build a more complex monomer, which is then polymerized. For example, the nitro group could be converted to an amine, which is then reacted to attach a polymerizable group like an acrylate (B77674) or vinyl group.

The development of new functional polymers from precursors like this compound could lead to advanced materials for various applications. purdue.edu

Development of Sustainable and Green Chemistry Approaches for its Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying the principles of green chemistry to the synthesis of this compound would be a critical area for future research. purkh.comscientificupdate.com

Key green chemistry strategies include:

Use of Renewable Feedstocks: Exploring synthetic routes that start from biomass-derived materials instead of petroleum-based chemicals. purkh.com

Catalytic Reagents: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, which generate large amounts of waste. purkh.com

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. researchgate.netrasayanjournal.co.in

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, minimizing waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. sciforum.net

By focusing on these principles, future synthetic routes to this compound and its derivatives can be developed to be more environmentally benign, cost-effective, and sustainable. rasayanjournal.co.in

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Nitropropoxy)oxane, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A widely used approach involves nucleophilic substitution reactions between nitropropyl derivatives and oxane precursors. For example, alkylation of oxane derivatives with 3-nitropropyl halides in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents like acetonitrile at elevated temperatures (e.g., 75°C) has been reported to yield ~66% under optimized conditions . Reaction optimization can be achieved via Design of Experiments (DOE) to evaluate solvent polarity, temperature, and stoichiometric ratios.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Provides molecular weight confirmation (e.g., m/z 269 [M+H]⁺ in one study) and purity assessment .
  • HPLC (High-Performance Liquid Chromatography) : Used with mobile phases like MeCN/water (0.1% formic acid) and C18 columns to determine retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) .
  • NMR and IR : Critical for structural elucidation of nitro and oxane functional groups .

Q. How does the nitro group influence the compound’s stability, and what storage conditions are recommended?

  • Methodological Answer : The nitro group introduces sensitivity to light and thermal degradation. Storage in amber glass vials under inert atmospheres (e.g., nitrogen) at –20°C in dark, dry environments is advised to prevent decomposition . Stability studies using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) can empirically validate storage protocols.

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electron density distribution, frontier molecular orbitals (HOMO/LUMO), and nitro group polarization. These insights predict reactivity toward nucleophiles/electrophiles and guide synthetic modifications. Studies using Gaussian 09 or similar software have been applied to analogous nitro-oxane derivatives to correlate computational data with experimental reaction outcomes .

Q. What strategies can resolve contradictions in reported bioactivity data for nitro-containing oxane derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from impurities, assay conditions, or stereochemical variations. Strategies include:

  • Reproducibility Studies : Repeating assays with rigorously purified batches.
  • Meta-Analysis : Cross-referencing data from multiple sources (e.g., NIH RePORTER, PubChem) to identify consensus trends .
  • Structure-Activity Relationship (SAR) Modeling : Quantitative SAR (QSAR) can isolate critical functional groups (e.g., nitro positioning) influencing activity .

Q. What catalytic systems enhance the efficiency of reactions involving this compound in multi-step syntheses?

  • Methodological Answer :

  • Base Catalysts : Cesium carbonate in acetonitrile improves alkylation efficiency by deprotonating hydroxyl intermediates .
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) can accelerate nitro-group substitutions in biphasic systems.
  • Metal Catalysts : Palladium/charcoal (Pd/C) for selective hydrogenation of nitro groups to amines without oxane ring disruption .

Key Notes

  • Advanced questions emphasize mechanistic insights, data reconciliation, and computational integration.
  • Methodological answers prioritize reproducible protocols and empirical validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.